molecular formula C20H34N4O2S B2565949 3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione CAS No. 328072-51-1

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione

Katalognummer B2565949
CAS-Nummer: 328072-51-1
Molekulargewicht: 394.58
InChI-Schlüssel: DRNKAMSLPQPBHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione is a purine derivative that has drawn attention due to its potential applications in scientific research. This compound is also known as MRS2179 and is a selective P2Y1 receptor antagonist. The P2Y1 receptor is a G protein-coupled receptor that is activated by adenine nucleotides such as ATP and ADP. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to have various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

MRS2179 has been used in various scientific research applications. One of the most significant applications of MRS2179 is in the study of platelet function. Platelets are small blood cells that play a crucial role in blood clotting. The activation of P2Y1 receptors on platelets by ADP is essential for platelet aggregation. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce platelet aggregation, making it a potential therapeutic target for the treatment of thrombotic disorders.

Wirkmechanismus

MRS2179 is a selective P2Y1 receptor antagonist. It binds to the P2Y1 receptor and prevents the activation of G proteins, which are essential for downstream signaling. The inhibition of P2Y1 receptor activity by MRS2179 results in a reduction in intracellular calcium levels and a decrease in platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MRS2179 have been extensively studied. In addition to its effects on platelet function, MRS2179 has been shown to have anti-inflammatory properties. The inhibition of P2Y1 receptor activity by MRS2179 has been shown to reduce the release of pro-inflammatory cytokines such as IL-1β and TNF-α from immune cells. Moreover, MRS2179 has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using MRS2179 in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to study the specific effects of P2Y1 receptor inhibition without affecting other purinergic receptors. However, one limitation of using MRS2179 is its low solubility in water, which can make it challenging to use in some experiments. Additionally, the synthesis of MRS2179 is a multi-step process, which can be time-consuming and costly.

Zukünftige Richtungen

There are several future directions for the study of MRS2179. One area of research is the development of more potent and selective P2Y1 receptor antagonists. Another area of research is the investigation of the role of P2Y1 receptor inhibition in other disease models, such as cancer and diabetes. Additionally, the development of new methods for the synthesis of MRS2179 could make it more accessible for researchers.
Conclusion:
In conclusion, MRS2179 is a selective P2Y1 receptor antagonist that has potential applications in scientific research. Its inhibition of P2Y1 receptor activity has been shown to have various biochemical and physiological effects, including the reduction of platelet aggregation and inflammation. While MRS2179 has some limitations, its selectivity for the P2Y1 receptor makes it a valuable tool for the study of purinergic signaling. There are several future directions for the study of MRS2179, including the development of more potent and selective P2Y1 receptor antagonists and the investigation of its role in other disease models.

Synthesemethoden

MRS2179 can be synthesized using a multi-step process. The first step involves the reaction of 7-bromo-3-methyl-8-nonylsulfanyl-purine-2,6-dione with 1-pentylamine to form 3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione. The product is then purified using column chromatography. The overall yield of this process is around 20%.

Eigenschaften

IUPAC Name

3-methyl-8-nonylsulfanyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O2S/c1-4-6-8-9-10-11-13-15-27-20-21-17-16(24(20)14-12-7-5-2)18(25)22-19(26)23(17)3/h4-15H2,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNKAMSLPQPBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.